3-(5-Fluoropyridin-3-yl)propan-1-amine
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Overview
Description
3-(5-Fluoropyridin-3-yl)propan-1-amine is a chemical compound with the molecular formula C8H11FN2. It is a fluorinated derivative of pyridine, which is a basic heterocyclic organic compound. The presence of the fluorine atom in the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridine precursors, which are subjected to nucleophilic substitution reactions to introduce the fluorine atom at the desired position . The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 3-(5-Fluoropyridin-3-yl)propan-1-amine may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-3-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(5-Fluoropyridin-3-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: A similar compound with an additional hydroxyl group.
3-Amino-5-fluoropyridine: A simpler analog with an amino group instead of the propan-1-amine side chain.
Uniqueness
3-(5-Fluoropyridin-3-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H11FN2 |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
3-(5-fluoropyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H11FN2/c9-8-4-7(2-1-3-10)5-11-6-8/h4-6H,1-3,10H2 |
InChI Key |
CQDAYVXVRPGUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)CCCN |
Origin of Product |
United States |
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